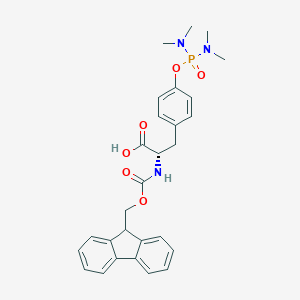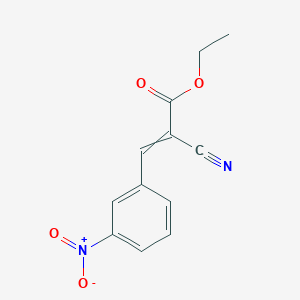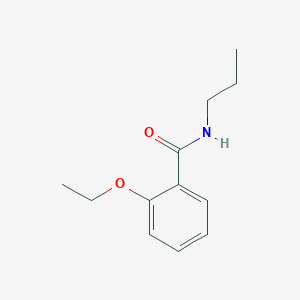
2-ethoxy-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-propylbenzamide, also known as N-(2-ethoxyethyl)-N-propylbenzamide, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been found to have a wide range of biological activities.
Mechanism Of Action
The mechanism of action of 2-ethoxy-2-ethoxy-N-propylbenzamidepropylbenzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. It may also modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical And Physiological Effects
2-ethoxy-2-ethoxy-N-propylbenzamidepropylbenzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in the brain. It also increases the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Moreover, it has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-ethoxy-2-ethoxy-N-propylbenzamidepropylbenzamide in lab experiments is its wide range of biological activities. It has been found to have multiple effects on the central nervous system, which makes it a useful tool for studying various neurological disorders. However, one of the limitations of using 2-ethoxy-2-ethoxy-N-propylbenzamidepropylbenzamide is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research on 2-ethoxy-2-ethoxy-N-propylbenzamidepropylbenzamide. One of the areas of interest is its potential as a therapeutic agent for the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is its possible use as an analgesic and anti-inflammatory agent. Moreover, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of 2-ethoxy-2-ethoxy-N-propylbenzamidepropylbenzamide involves the reaction of 2-ethoxyethylamine with propionyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained through purification by column chromatography.
Scientific Research Applications
2-ethoxy-2-ethoxy-N-propylbenzamidepropylbenzamide has been widely used in scientific research due to its various biological activities. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. It also exhibits anticonvulsant and anxiolytic properties. Moreover, it has been shown to have potential as a therapeutic agent for the treatment of Parkinson's disease and Alzheimer's disease.
properties
CAS RN |
346726-82-7 |
|---|---|
Product Name |
2-ethoxy-N-propylbenzamide |
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-ethoxy-N-propylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-3-9-13-12(14)10-7-5-6-8-11(10)15-4-2/h5-8H,3-4,9H2,1-2H3,(H,13,14) |
InChI Key |
IDQXJFNULLTQBJ-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=CC=C1OCC |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



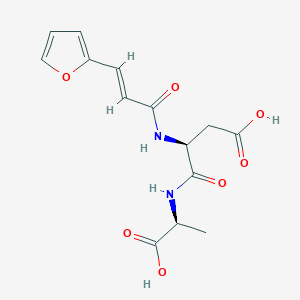

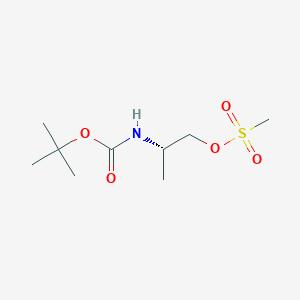
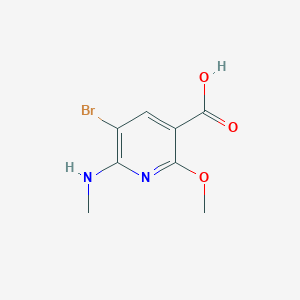


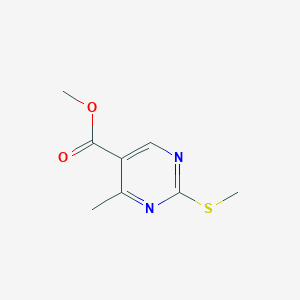

![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)


